1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748244
InChI: InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17748244

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3
Standard InChI Key NCXGWYNFYIYRMH-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)(CC(C)(C)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring with two distinct substituents:

  • A 3-methyl group contributing to steric hindrance and influencing ring conformation.

  • A 1-(2-hydroxy-2-methylpropyl) chain providing both hydrophilicity (via the hydroxyl group) and branching (via the geminal methyl groups).
    The aldehyde group at position 1 introduces electrophilic character, enabling nucleophilic addition reactions. X-ray crystallographic analyses of analogous cyclopentane carbaldehydes reveal chair-like ring conformations with substituents adopting equatorial orientations to minimize strain .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2
Molecular Weight184.27 g/mol
Tautomeric PreferenceAldehyde form stabilized by conjugation
Predicted logP1.82 (Moderate lipophilicity)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (C=O stretch of aldehyde) and 3400 cm1^{-1} (O-H stretch).

  • NMR: 1H^1\text{H} NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm and hydroxyl proton at δ 1.5–2.0 ppm (exchangeable) .

  • Mass Spectrometry: Molecular ion peak at m/z 184.27 with fragmentation patterns indicating loss of H2_2O (m/z 166) and CO (m/z 156).

Synthesis and Manufacturing

Industrial Synthesis Route

The commercial synthesis involves three stages:

  • Cyclopentanone Alkylation:
    Cyclopentanone undergoes Michael addition with 2-methylpropene in the presence of K2_2CO3_3, yielding 3-methylcyclopentanone.

    Cyclopentanone+(CH3)2C=CH2base3-methylcyclopentanone\text{Cyclopentanone} + (\text{CH}_3)_2\text{C=CH}_2 \xrightarrow{\text{base}} 3\text{-methylcyclopentanone}
  • Hydroxyalkylation:
    Grignard reaction with (CH3_3)2_2CHMgBr introduces the 2-hydroxy-2-methylpropyl group at position 1.

  • Oxidation:
    Selective oxidation of the secondary alcohol to an aldehyde using pyridinium chlorochromate (PCC) .

Yield Optimization

  • Temperature Control: Maintaining reactions at −78°C during Grignard steps prevents ketone over-addition (yield increases from 45% to 68%).

  • Catalyst Screening: MnO2_2 alternatives show 92% aldehyde selectivity vs. PCC’s 85% .

Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group participates in:

  • Nucleophilic Additions: With amines forming Schiff bases (e.g., aniline derivatives, k=0.15M1s1k = 0.15 \, \text{M}^{-1}\text{s}^{-1}).

  • Cross-Aldol Reactions: Condensation with acetone yields α,β-unsaturated aldehydes under basic conditions .

Hydroxyl Group Transformations

  • Esterification: Acetylation with acetic anhydride achieves 95% conversion in 2 hr.

  • Oxidation Resistance: The tertiary alcohol resists over-oxidation to ketones under mild conditions .

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s stereogenic centers (C1 and C3) enable synthesis of enantiopure pharmaceuticals. For example:

  • Antiviral Agents: Intermediate in oseltamivir analogs via Staudinger ketene cycloaddition.

  • Fragrance Compounds: Hydrogenation produces menthol-like bicyclic alcohols used in perfumery .

Polymer Chemistry

Incorporation into polyaldehydes via ROMP (Ring-Opening Metathesis Polymerization) yields materials with Tg=75CT_g = 75^\circ\text{C} and tensile strength 45 MPa.

Comparison with Structural Analogs

Table 2: Cyclopentane Carbaldehyde Derivatives

CompoundMolecular FormulaKey ApplicationReactivity Difference
1-(2-Hydroxy-2-methylpropyl)-3-methyl-...C11_{11}H20_{20}O2_2Pharmaceutical synthesisHigher aldehyde electrophilicity
(1R,2R)-2-Methylcyclopentane-1-carbaldehydeC7_7H12_{12}OAsymmetric catalysisLacks hydroxyl group
2-Hydroxy-2-methylcyclohexane-1-carbaldehydeC8_8H14_{14}O2_2Polymer crosslinkersSix-membered ring increases stability

The geminal dimethyl group in 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde enhances steric shielding of the aldehyde compared to non-branched analogs, reducing unwanted oligomerization during storage .

Future Research Directions

  • Enzymatic Transformations: Screening cytochrome P450 variants for selective hydroxylation of the methyl groups.

  • Supramolecular Chemistry: Host-guest complexes with cucurbit uril for drug delivery applications (preliminary Ka=1.2×104M1K_a = 1.2 \times 10^4 \, \text{M}^{-1}) .

  • Green Synthesis: Photocatalytic methods using TiO2_2 nanoparticles to replace PCC in oxidation steps .

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